Methyl 5-[6-(chloromethyl)benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate
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Overview
Description
®-methyl 5-(6-(chloromethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a benzimidazole ring, a thiophene ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 5-(6-(chloromethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the chloromethyl group: Chloromethylation of the benzimidazole ring can be carried out using formaldehyde and hydrochloric acid.
Synthesis of the thiophene ring: The thiophene ring can be synthesized via a cyclization reaction involving a suitable dicarbonyl compound.
Coupling of the benzimidazole and thiophene rings: This step involves the formation of a carbon-carbon bond between the two rings, typically using a palladium-catalyzed cross-coupling reaction.
Introduction of the trifluoromethyl group: This can be achieved using a trifluoromethylating reagent such as trifluoromethyl iodide.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and thiophene rings.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.
Major Products
Oxidation: Products include benzimidazole and thiophene derivatives with additional oxygen-containing functional groups.
Reduction: The major product is the corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving benzimidazole and thiophene derivatives.
Medicine
Drug Development: Due to its structural complexity, the compound can serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Polymer Chemistry: The compound can be used as a monomer or a building block in the synthesis of advanced polymers with unique properties.
Mechanism of Action
The mechanism of action of ®-methyl 5-(6-(chloromethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate involves its interaction with specific molecular targets. The benzimidazole ring can interact with nucleic acids or proteins, while the thiophene ring can participate in π-π stacking interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as albendazole and mebendazole share the benzimidazole core structure.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and its derivatives are structurally similar.
Trifluoromethyl Compounds: Compounds such as fluoxetine and celecoxib contain the trifluoromethyl group.
Uniqueness
What sets ®-methyl 5-(6-(chloromethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate apart is the combination of these functional groups in a single molecule, providing a unique set of chemical and biological properties that are not observed in the individual components.
Properties
IUPAC Name |
methyl 5-[6-(chloromethyl)benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClF3N2O3S/c1-13(15-5-3-4-6-16(15)23(25,26)27)32-19-10-20(33-21(19)22(30)31-2)29-12-28-17-8-7-14(11-24)9-18(17)29/h3-10,12-13H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRDGJYSXNXZCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CCl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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